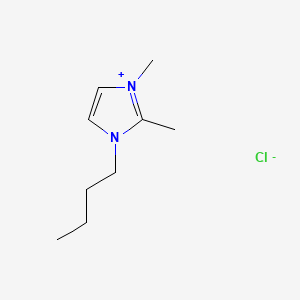

1-Butyl-2,3-dimethylimidazolium chloride

概要

説明

1-Butyl-2,3-dimethylimidazolium chloride, or 1-Bu-2,3-DMI, is an ionic liquid (IL) which is widely used in scientific research. It is a colorless, viscous liquid with a low melting point of -50°C and a boiling point of 246°C. It is also a good solvent for many organic compounds, making it a useful solvent for a variety of reactions. 1-Bu-2,3-DMI has a wide range of applications in the laboratory, such as synthesis, catalysis, and extraction. It has also been studied for its potential use in the pharmaceutical industry and other industrial applications.

科学的研究の応用

Aggregation Behavior in Aqueous Media

1-Butyl-2,3-dimethylimidazolium chloride influences the aggregation behavior of sodium dodecylsulphate in aqueous media. This effect has been studied using conductometry and pyrene fluorescence probe analysis, highlighting changes in micelle concentration, dissociation degree, and thermodynamic parameters of micellization (Pal & Pillania, 2014).

Physical Properties in Aqueous Solutions

Research on the physical properties of this compound in aqueous solutions, such as conductivity, density, and adiabatic compressibility, provides insights into the aggregation process of this ionic liquid in water. These studies are important for understanding its interactions and behavior in different environments (Pal & Chaudhary, 2013).

Cation–Anion Interactions

The compound's cation–anion interactions and conformational flexibility are critical in various applications. Investigations into these aspects can reveal the preferred conformations and the nature of intermolecular interactions, which are fundamental for designing applications involving this compound (Laus et al., 2012).

Thermal and Kinetic Analysis

The thermal decomposition and kinetic analysis of this compound, especially in the presence of contaminants, are crucial for its effective use in various industrial processes. Understanding its thermal stability and degradation kinetics is essential for safe and efficient application (Muhammad, 2016).

Spectroscopic Analysis

Spectroscopic analysis of this ionic liquid helps in understanding the effect of the anion on the electronic environment of the cation and vice versa. This kind of study is pivotal for applications where electronic properties are significant (Men, Jiang, & Licence, 2017).

Short Time Dynamics in Ionic Liquids

Understanding the short-time dynamics of ionic liquids like this compound is important for applications that involve rapid processes or require a detailed understanding of the liquid's behavior on a molecular level. This can be crucial for designing high-efficiency systems (Wendler et al., 2012).

Thermoacoustic Parameters

Thermoacoustic parameters and intermolecular free-length determinations of this compound in mixed solvents are significant for understanding its solvation behavior and interactions in various solvent mixtures, which is essential for applications in solution chemistry (Muchipali et al., 2019).

Alkaline Stability in Fuel Cells

The alkaline stability of imidazolium cations like this compound in anion-exchange membranes is an important consideration for their use in fuel cell technologies. This research can pave the way for practical applications of these materials in energy generation and storage (Si et al., 2014).

作用機序

Target of Action

1-Butyl-2,3-dimethylimidazolium chloride, also known as 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium chloride, is an ionic liquid . It primarily targets the chemical modification of polysaccharide cellulose . It also acts on the conversion of monosaccharides like fructose into 5-hydroxymethylfurfural .

Mode of Action

This compound interacts with its targets by acting as a solvent . It facilitates the conversion of monosaccharides into 5-hydroxymethylfurfural using H2SO4 . It also aids in the chemical modification of polysaccharide cellulose .

Biochemical Pathways

The compound affects the biochemical pathway involved in the conversion of monosaccharides into 5-hydroxymethylfurfural . This conversion is a crucial step in the production of biofuels and value-added chemicals from biomass .

Pharmacokinetics

As an ionic liquid, this compound has unique ADME properties. It is soluble in water , which can impact its bioavailability . .

Result of Action

The primary result of the action of this compound is the production of 5-hydroxymethylfurfural from monosaccharides . This compound also contributes to the chemical modification of polysaccharide cellulose .

Action Environment

The action of this compound is influenced by environmental factors. It is suitable for use in strongly basic conditions , such as those found in oxidation reactions and metathesis reactions . It is also stable under standard conditions , but decomposition reactions may occur under high temperature, strong acid, or strong base conditions .

Safety and Hazards

The safety information for 1-Butyl-2,3-dimethylimidazolium chloride includes avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The application of ionic liquids in perovskite has attracted widespread attention for its astounding performance improvement of perovskite solar cells (PSCs) . The future direction of research on 1-Butyl-2,3-dimethylimidazolium chloride could involve further exploration of its passivation mechanism on inorganic perovskites .

生化学分析

Biochemical Properties

1-Butyl-2,3-dimethylimidazolium chloride plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It is used in the chemical modification of polysaccharide cellulose and in the conversion of monosaccharides like fructose into 5-hydroxymethylfurfural using sulfuric acid . The compound interacts with enzymes, proteins, and other biomolecules through ionic interactions and hydrogen bonding. For example, it can form ionic bonds with cations such as lead (Pb2+) and cesium (Cs+) on the surface of perovskite films, effectively passivating defects and enhancing the stability of the films .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to passivate defects on the surface of perovskite films, which can impact cell function by improving charge transport and reducing non-radiative recombination losses . Additionally, the compound’s ability to form ionic bonds with biomolecules can affect cellular metabolism by altering the activity of enzymes and other proteins involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound forms ionic bonds with cations such as lead (Pb2+) and cesium (Cs+), which can effectively heal or reduce vacancies and defects in perovskite films . These interactions enhance the stability and performance of the films by improving charge extraction and transfer. Additionally, the compound increases the hydrophobicity of the perovskite surface, further stabilizing the films .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its high thermal and chemical stability, which contributes to its long-term effectiveness in various applications . Its stability and degradation can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can maintain its effectiveness in passivating defects and enhancing the stability of perovskite films over extended periods .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhancing the stability and performance of perovskite films . At higher dosages, it may exhibit toxic or adverse effects, potentially impacting cellular function and overall health. Studies have shown that the compound’s effects are dose-dependent, with threshold effects observed at specific concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in these processes. The compound can affect metabolic flux and metabolite levels by altering the activity of enzymes involved in metabolic pathways . For example, it can act as a solvent in the chemical modification of polysaccharide cellulose, influencing the metabolic pathways associated with cellulose degradation and conversion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to form ionic bonds with biomolecules can influence its transport and distribution, potentially impacting its overall effectiveness in biochemical processes.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its interactions with biomolecules within these compartments can influence its activity, potentially enhancing or inhibiting specific biochemical processes.

特性

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.ClH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHYPTORQNESCU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047906 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98892-75-2 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)